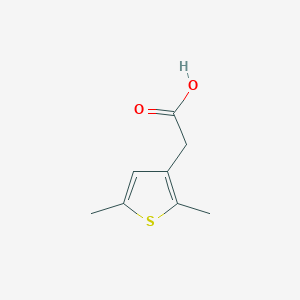

2-(2,5-Dimethylthiophen-3-yl)acetic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2,5-dimethylthiophen-3-yl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O2S/c1-5-3-7(4-8(9)10)6(2)11-5/h3H,4H2,1-2H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOFRUWPIASCICK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(S1)C)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001292731 | |

| Record name | 2,5-Dimethyl-3-thiopheneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001292731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26421-34-1 | |

| Record name | 2,5-Dimethyl-3-thiopheneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26421-34-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dimethyl-3-thiopheneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001292731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 2,5 Dimethylthiophen 3 Yl Acetic Acid and Its Precursors

Strategies for Thiophene (B33073) Ring Construction with Dimethyl Substitution

The foundational step in the synthesis is the construction of the 2,5-dimethylthiophene (B1293386) ring. This can be achieved through various methods, including the conversion of furan-based precursors.

A viable pathway to 2,5-dimethylthiophene involves starting from its furan (B31954) analog, 2,5-dimethylfuran (B142691). This process typically occurs in two main stages.

First, 2,5-dimethylfuran undergoes an acid-catalyzed ring-opening reaction. mdpi.com This step, which can be performed at moderate temperatures (e.g., 50°C) using a stoichiometric amount of water and a sub-stoichiometric quantity of acid, yields 2,5-hexanedione (B30556) (hexane-2,5-dione). mdpi.com

Subsequently, the resulting 1,4-dicarbonyl compound, 2,5-hexanedione, is converted into the thiophene ring through the Paal-Knorr thiophene synthesis. uobaghdad.edu.iq This classic cyclization reaction involves heating the dicarbonyl compound with a sulfurizing agent. uobaghdad.edu.iqwikipedia.org Common reagents for this sulfurization step include phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent, which also act as dehydrating agents to facilitate the ring closure. uobaghdad.edu.iq

Once 2,5-dimethylthiophene is obtained, the next critical step is the introduction of a functional group at the 3-position, which will ultimately be converted into the acetic acid side chain. The most direct method for this is the Friedel-Crafts acylation to produce 3-acetyl-2,5-dimethylthiophene (B1297827).

In this electrophilic substitution reaction, the methyl groups at the 2- and 5-positions (alpha-positions) of the thiophene ring direct incoming electrophiles to the 3-position (beta-position). The reaction is typically carried out by treating 2,5-dimethylthiophene with an acylating agent, such as acetic anhydride (B1165640) or acetyl chloride, in the presence of a catalyst. While traditional Lewis acids can be used, studies on similar thiophene acylations have shown that strong protic acids like ortho-phosphoric acid can also effectively catalyze the reaction, sometimes requiring an excess of the acylating agent to achieve high yields. acs.org

Carboxylic Acid Functionalization through Established and Novel Reactions

The conversion of the acetyl group in 3-acetyl-2,5-dimethylthiophene to the acetic acid moiety is the final key transformation. The Willgerodt-Kindler reaction is a particularly effective method for this purpose.

The Willgerodt-Kindler reaction is a powerful tool for converting aryl alkyl ketones into terminal carboxylic acids or their derivatives. wikipedia.orgresearchgate.net This reaction uniquely involves the migration of the carbonyl function to the end of the alkyl chain, accompanied by oxidation. wikipedia.org While initial attempts to apply this reaction to unsubstituted α-thienyl methyl ketone resulted in tarry products, it has been successfully used for substituted thienyl ketones like 3-acetyl-2,5-dimethylthiophene. lookchem.com

The Kindler modification of this reaction, which employs elemental sulfur and a secondary amine such as morpholine (B109124), is commonly used. wikipedia.orglookchem.comorganic-chemistry.org The initial product is a thioamide (specifically, a thiomorpholide when morpholine is used), which can then be hydrolyzed to the desired carboxylic acid. lookchem.comorganic-chemistry.org

To improve reaction efficiency, especially in heterogeneous mixtures, Phase-Transfer Catalysis (PTC) has been applied. arkat-usa.orgresearchgate.net PTC agents, like benzyltriethylammonium chloride (TEBA), facilitate the transfer of reactants between immiscible phases (e.g., an organic solvent and an aqueous base), accelerating the reaction rate. arkat-usa.orgresearchgate.net

Modern synthetic protocols have streamlined the Willgerodt-Kindler reaction into a one-pot procedure for producing thienylacetic acids. arkat-usa.org In a typical one-pot synthesis, the starting ketone (3-acetyl-2,5-dimethylthiophene) is first reacted with sulfur and morpholine. lookchem.comarkat-usa.org Following the formation of the intermediate thiomorpholide, an aqueous base (e.g., sodium hydroxide) is added directly to the reaction mixture along with the phase-transfer catalyst. arkat-usa.org This induces the hydrolysis of the thioamide to the carboxylate salt in the same vessel. Subsequent acidification yields the final 2-(2,5-dimethylthiophen-3-yl)acetic acid. This approach avoids the need to isolate the intermediate thioamide, simplifying the process. Studies on analogous 5-arylsubstituted thienylacetic acids using this PTC method have reported moderate yields in the range of 53-64%. arkat-usa.org

The Willgerodt-Kindler reaction stands out as a primary method for the conversion of 3-acetyl-2,5-dimethylthiophene into its corresponding acetic acid. lookchem.com However, other oxidative rearrangement reactions have been reported for converting acetylthiophenes into thiopheneacetic acid derivatives, demonstrating alternative functional group transformations.

For instance, one method involves the oxidation rearrangement of 2-acetylthiophene (B1664040) using lead acetate (B1210297) with boron trifluoride as a catalyst to form a carboxylate ester, which is subsequently hydrolyzed. google.com Another approach for preparing 2-thiophene acetic acid involves an oxidation rearrangement of 2-acetylthiophene to 2-thienyl acetate, which is then hydrolyzed. This transformation has been achieved using a co-catalyst system of silica-supported dodecatungstophosphoric acid (H₃PW₁₂O₄₀/SiO₂) and PEG-400, yielding the final acid at 66.8% after recrystallization. researchgate.net These methods, while demonstrated on a different isomer, represent alternative strategies for the fundamental conversion of an acetyl group on a thiophene ring to an acetic acid.

Table of Mentioned Compounds

| Common Name | IUPAC Name | CAS Number | Molecular Formula |

| This compound | This compound | 39735-86-3 | C₈H₁₀O₂S |

| 2,5-Dimethylthiophene | 2,5-Dimethylthiophene | 638-02-8 | C₆H₈S |

| 3-Acetyl-2,5-dimethylthiophene | 1-(2,5-dimethylthiophen-3-yl)ethanone | 2530-10-1 | C₈H₁₀OS |

| 2,5-Dimethylfuran | 2,5-Dimethylfuran | 625-86-5 | C₆H₈O |

| 2,5-Hexanedione | Hexane-2,5-dione | 110-13-4 | C₆H₁₀O₂ |

| Morpholine | Morpholine | 110-91-8 | C₄H₉NO |

| Benzyltriethylammonium chloride (TEBA) | N,N,N-triethyl-1-phenylmethanaminium chloride | 56-37-1 | C₁₃H₂₂ClN |

Derivatization from Acid Chlorides and Subsequent Reactions

The conversion of this compound to its corresponding acid chloride, 2-(2,5-dimethylthiophen-3-yl)acetyl chloride, marks a critical step in creating a variety of derivatives. This transformation significantly enhances the electrophilicity of the carbonyl carbon, rendering the molecule highly susceptible to nucleophilic attack. The preparation of the acid chloride is typically achieved by treating the carboxylic acid with common chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride. beilstein-journals.org For instance, routes for preparing similar acid chlorides, like 3,4,5-trichloro-2-thiophenecarbonyl chloride, involve the use of SOCl₂ to convert the corresponding carboxylic acid. beilstein-journals.org

Once formed, 2-(2,5-dimethylthiophen-3-yl)acetyl chloride serves as a versatile intermediate for synthesizing a range of functional derivatives through various subsequent reactions. These reactions are analogous to those of other well-studied acyl chlorides, such as (2,5-dimethoxyphenyl)acetyl chloride. sigmaaldrich.com

Key subsequent reactions include:

Amide Formation: Reaction with primary or secondary amines leads to the formation of the corresponding amides. This is a standard nucleophilic acyl substitution reaction.

Ester Formation: Treatment with alcohols results in the synthesis of esters.

Thioester Formation: Reaction with thiols yields thioesters, which are valuable in further organic synthesis.

Hydrolysis: In the presence of water, the acid chloride readily hydrolyzes back to the parent carboxylic acid, this compound.

Reduction: The acid chloride can be reduced to the corresponding alcohol, 2-(2,5-dimethylthiophen-3-yl)ethanol, using powerful reducing agents like lithium aluminum hydride (LiAlH₄).

These derivatization pathways allow for the structural modification of the original acetic acid, enabling the exploration of its chemical space for various applications.

Green Chemistry Principles in Synthetic Route Design

The application of green chemistry principles to the synthesis of this compound and its precursors is an area of growing importance, aiming to reduce the environmental impact of chemical production. While specific green routes for this exact compound are not extensively documented, principles applied to similar thiophene-containing molecules can be extrapolated.

A primary focus is the reduction of hazardous reagents and solvents. Traditional methods for synthesizing thiophene derivatives often involve halogenated solvents and strong acids or bases. For example, the chloromethylation of 2,5-dimethylthiophene, a key precursor, may use hydrochloric acid and s-trioxane, while Friedel-Crafts acylations often employ Lewis acids like aluminum chloride which generate significant waste. orgsyn.org

Modern approaches seek to replace these with more benign alternatives. Key areas for green improvement include:

Catalytic Methods: The use of catalytic amounts of reagents instead of stoichiometric quantities is a core principle. For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, have been successfully used to synthesize other thiophene acetic acid derivatives. nih.gov This method offers mild reaction conditions and high functional group tolerance.

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is crucial. Rearrangement reactions or one-pot procedures can improve atom economy. For example, a method for producing 2,5-dimethylphenylacetic acid involves a ketal formation followed by a rearrangement and hydrolysis, which can be a high-yield process. google.com

Safer Solvents and Reagents: Efforts are being made to replace hazardous solvents like dichloromethane (B109758) and toxic reagents. A patented method for synthesizing 2-thiophene acetic acid highlights a route that avoids highly poisonous reagents. google.com For related syntheses, environmental impact assessments have emphasized the need for solvent recovery systems, with successful recycling of solvents like toluene (B28343) and acetic acid at rates over 90%.

Alternative Starting Materials: Exploring alternative starting materials can also lead to greener pathways. The synthesis of 2,5-dimethylthiophene itself can be achieved through the sulfurization of hexane-2,5-dione, offering a route from a non-thiophene precursor. wikipedia.org

Mentioned Compound Information

Chemical Reactivity and Derivatization Strategies of 2 2,5 Dimethylthiophen 3 Yl Acetic Acid

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group is a cornerstone for a multitude of derivatization reactions, including the formation of more reactive intermediates like acid chlorides and anhydrides, as well as direct conversion to esters and amides.

Formation of Acid Chlorides and Anhydrides

The conversion of 2-(2,5-Dimethylthiophen-3-yl)acetic acid to its corresponding acid chloride, 2-(2,5-dimethylthiophen-3-yl)acetyl chloride, is a common strategy to activate the carboxyl group for subsequent reactions. This transformation can be readily achieved by treating the carboxylic acid with thionyl chloride (SOCl₂). A general method for the synthesis of thiophene (B33073) acetyl chlorides involves heating the corresponding thiophene acetic acid with thionyl chloride. google.com This process is analogous to the preparation of other acyl chlorides, where thionyl chloride converts the carboxylic acid into a highly reactive acid chloride, which can then be used without extensive purification in further synthetic steps.

The formation of anhydrides from this compound can be accomplished using standard dehydrating agents. For instance, treatment with acetic anhydride (B1165640) in the presence of an acid catalyst can lead to the formation of a mixed anhydride or, under appropriate conditions, the symmetrical anhydride. researchgate.net These activated intermediates are valuable for various acylation reactions.

Esterification and Amidation Reactions for Diverse Scaffolds

Esterification of this compound can be carried out under various conditions to produce a wide range of esters. Standard methods include Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid. nih.govdergipark.org.tr Alternatively, for more sensitive substrates, milder conditions can be employed, such as the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). nih.gov These methods allow for the introduction of diverse alcoholic fragments, thereby tuning the lipophilicity and other physicochemical properties of the resulting ester derivatives.

Amidation reactions provide access to a vast library of amide derivatives. The carboxylic acid can be directly coupled with primary or secondary amines using peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HOBt (Hydroxybenzotriazole) in the presence of a carbodiimide. nih.gov A more traditional approach involves the conversion of the carboxylic acid to the more reactive acid chloride, which then readily reacts with an amine to form the corresponding amide. libretexts.orgnih.gov This two-step process is often high-yielding and allows for the incorporation of a wide variety of amine-containing scaffolds.

| Reactant 1 | Reactant 2 | Reagent/Conditions | Product Type |

| This compound | Methanol | H₂SO₄, reflux | Methyl ester |

| This compound | Benzylamine | EDC, HOBt, DCM | N-Benzyl amide |

| 2-(2,5-Dimethylthiophen-3-yl)acetyl chloride | Piperidine | Triethylamine, THF | Piperidinyl amide |

Acylation Reactions with Active Methylene (B1212753) Compounds (e.g., Meldrum's Acid)

The reaction of this compound with active methylene compounds, such as Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione), offers a pathway to synthesize β-keto esters and related structures. researchgate.net The classical approach involves the activation of the carboxylic acid, for instance, by converting it to the acid chloride, which then acylates Meldrum's acid in the presence of a base like pyridine (B92270). researchgate.net However, for arylacetic acids, including the thiophene derivative , this method can sometimes lead to low yields of the desired acylated product, with esterification of the starting acid being a significant side reaction. researchgate.net

A more efficient method involves the in-situ formation of an imidazolide (B1226674) from the carboxylic acid using N,N'-carbonyldiimidazole, which then acylates Meldrum's acid. This approach has been shown to provide higher yields of the desired β-keto esters. researchgate.net The resulting acylated Meldrum's acid derivative is a versatile intermediate that can be further transformed, for example, by alcoholysis to yield various β-keto esters. researchgate.netmdpi.comuitm.edu.my

Functionalization of the 2,5-Dimethylthiophene (B1293386) Ring

The 2,5-dimethylthiophene ring is susceptible to various functionalization reactions, primarily through electrophilic aromatic substitution and metal-catalyzed cross-coupling reactions.

Electrophilic Aromatic Substitution Reactions

The 2,5-dimethylthiophene ring is activated towards electrophilic aromatic substitution due to the electron-donating nature of the sulfur atom and the two methyl groups. masterorganicchemistry.com Substituents are expected to direct to the vacant 4-position. Common electrophilic substitution reactions include halogenation, nitration, and Friedel-Crafts reactions.

Halogenation: Bromination of the thiophene ring can be achieved using reagents like N-bromosuccinimide (NBS) in a suitable solvent. semanticscholar.org Chlorination can be performed with N-chlorosuccinimide (NCS). These reactions introduce a halogen atom onto the thiophene ring, which can serve as a handle for further transformations.

Nitration: Nitration of thiophene derivatives is typically carried out using a mixture of nitric acid and acetic anhydride. orgsyn.orgscispace.com This introduces a nitro group onto the thiophene ring.

Friedel-Crafts Acylation: The Friedel-Crafts acylation allows for the introduction of an acyl group onto the thiophene ring. byjus.comlibretexts.orgmasterorganicchemistry.com For instance, reacting 2,5-dimethylthiophene with an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) or stannic chloride (SnCl₄) can yield the corresponding ketone. researchgate.netorgsyn.org The use of pyridine as a hydrogen chloride acceptor has been shown to improve the yields of these reactions. researchgate.net

| Reaction | Reagent | Product |

| Bromination | N-Bromosuccinimide (NBS) | 4-Bromo-2-(2,5-dimethylthiophen-3-yl)acetic acid |

| Nitration | HNO₃ / Acetic Anhydride | 2-(4-Nitro-2,5-dimethylthiophen-3-yl)acetic acid |

| Acylation | Acetyl chloride / AlCl₃ | 2-(4-Acetyl-2,5-dimethylthiophen-3-yl)acetic acid |

Metalation and Cross-Coupling Reactions for Extended Systems (e.g., Suzuki Coupling)

Metal-catalyzed cross-coupling reactions are powerful tools for the construction of C-C bonds and the synthesis of extended π-conjugated systems. The Suzuki coupling, in particular, has been widely employed for the functionalization of thiophene derivatives. semanticscholar.orgresearchgate.net

To participate in a Suzuki coupling, the thiophene ring must first be functionalized with either a halogen or a boronic acid (or its ester). Halogenated derivatives of this compound, obtained through electrophilic halogenation, can be coupled with various aryl or heteroaryl boronic acids in the presence of a palladium catalyst and a base. semanticscholar.org

Alternatively, the thiophene ring can be metalated, for example, through a lithium-halogen exchange or direct deprotonation with a strong base like n-butyllithium, followed by reaction with a trialkyl borate (B1201080) to form a boronic ester. jcu.edu.auresearchgate.net This thiophene boronic ester can then be coupled with a variety of aryl or heteroaryl halides. These cross-coupling strategies allow for the synthesis of complex molecules with extended aromatic systems, which is of great interest in materials science and medicinal chemistry. nih.gov

Formation of Photochromic Dithienylethenes and Furanones

The derivatization of this compound and its related precursors is a key strategy for the synthesis of advanced functional materials, particularly photochromic dithienylethenes. These molecules are a class of photochromic compounds known for their thermal stability and high fatigue resistance, making them suitable for applications in optical data storage and molecular switches.

The synthesis of dithienylethenes often begins not directly from the acetic acid but from a closely related precursor, 2,5-dimethylthiophene or its halogenated derivatives. A common strategy involves a series of steps including Friedel-Crafts acylation and McMurry coupling. For instance, a synthetic route can start with the chlorination of 2-methylthiophene (B1210033) to yield 2-chloro-5-methylthiophene. researchgate.net This intermediate can then undergo a Friedel-Crafts acylation. researchgate.net This reaction involves an electrophilic aromatic substitution where an acyl group is introduced onto the thiophene ring, typically using an acyl chloride or anhydride in the presence of a Lewis acid catalyst like AlCl₃. byjus.comsigmaaldrich.comorganic-chemistry.orgmasterorganicchemistry.com The Lewis acid activates the acylating agent, forming a resonance-stabilized acylium ion that then attacks the electron-rich thiophene ring. byjus.comsigmaaldrich.com The resulting diketone intermediate is a crucial precursor for the central ethene bridge of the dithienylethene system. researchgate.net

The formation of the photochromic diarylethene core is then achieved through a McMurry coupling reaction. researchgate.net This reductive coupling of two ketone (or aldehyde) groups uses a low-valent titanium reagent, often generated in situ from TiCl₃ or TiCl₄ and a reducing agent like a zinc-copper couple. researchgate.netwikipedia.orgrsc.org The reaction proceeds by forming a pinacolate (1,2-diolate) complex which is then deoxygenated by the oxophilic titanium species to yield the final alkene bridge, connecting the two thiophene rings. wikipedia.orgrsc.orgijcps.com

Table 1: Key Reactions in Dithienylethene Synthesis

| Reaction Step | Reagents & Conditions | Intermediate/Product | Purpose |

|---|---|---|---|

| Friedel-Crafts Acylation | Acyl chloride (or anhydride), Lewis acid (e.g., AlCl₃) | Aryl ketone | Introduction of carbonyl groups onto the thiophene rings. researchgate.netorganic-chemistry.org |

| McMurry Coupling | Low-valent titanium (e.g., TiCl₄/Zn) | Dithienylethene | Reductive coupling of ketones to form the central C=C bond. researchgate.netrsc.org |

While the synthesis of dithienylethenes from thiophene precursors is well-established, the direct conversion of this compound to furanone derivatives is not extensively documented in the reviewed scientific literature. General syntheses of furanones often involve intramolecular cyclization of precursors such as γ-hydroxyalkynones or the condensation of 4-oxobutanoic acid derivatives. acs.orgorganic-chemistry.org Similarly, the synthesis of thiophene-fused furanones, such as thieno[3,2-b]furan-2(3H)-ones, has been reported but typically proceeds through cascade cyclizations of different alkynyl diol derivatives or other specifically functionalized thiophenes, rather than from a thiopheneacetic acid precursor. nih.govresearchgate.net

Synthesis of Pyrazoline and Other Heterocyclic Derivatives

The acetic acid moiety of this compound can be chemically transformed into other functional groups, such as a ketone, which serves as a versatile starting point for the synthesis of various nitrogen-containing heterocycles, notably pyrazolines and quinolines.

Pyrazoline Derivatives: Pyrazolines are five-membered heterocyclic compounds with two adjacent nitrogen atoms, known for a wide range of biological activities. researchgate.net The most common and effective route to 2-pyrazoline (B94618) derivatives involves the cyclocondensation of α,β-unsaturated ketones, known as chalcones, with hydrazine (B178648) or its derivatives. researchgate.netnih.govnih.gov

The synthesis starts with the conversion of this compound into its corresponding ketone, 3-acetyl-2,5-dimethylthiophene (B1297827). This can be achieved through various standard organic transformations. This acetylthiophene derivative is a key building block. researchgate.netnih.gov The next step is a base-catalyzed Claisen-Schmidt condensation of 3-acetyl-2,5-dimethylthiophene with an appropriate aromatic aldehyde. mdpi.comslideshare.net This reaction forms a thiophene-containing chalcone (B49325).

Finally, the synthesized chalcone is reacted with hydrazine hydrate (B1144303) (H₂NNH₂·H₂O) or a substituted hydrazine (e.g., phenylhydrazine) in a suitable solvent like ethanol (B145695) or glacial acetic acid. masterorganicchemistry.commdpi.comresearchgate.net The reaction proceeds via a Michael addition of the hydrazine to the β-carbon of the chalcone's enone system, followed by an intramolecular cyclization and dehydration to yield the stable 2-pyrazoline ring. ijcps.comslideshare.net

Table 2: Synthesis of Thiophene-Substituted Pyrazolines

| Step | Reaction Type | Starting Materials | Product |

|---|---|---|---|

| 1 | Claisen-Schmidt Condensation | 3-Acetyl-2,5-dimethylthiophene, Aromatic Aldehyde | Thiophene-based Chalcone |

| 2 | Cyclocondensation | Chalcone, Hydrazine Hydrate (or derivative) | 2-Pyrazoline derivative |

Other Heterocyclic Derivatives (Quinolines): The key intermediate, 3-acetyl-2,5-dimethylthiophene, can also be utilized in the Pfitzinger reaction to synthesize quinoline (B57606) derivatives. The Pfitzinger reaction (also known as the Pfitzinger-Borsche reaction) involves the condensation of isatin (B1672199) (or its derivatives) with a carbonyl compound containing an α-methylene group, such as an acetylthiophene, under basic conditions to yield substituted quinoline-4-carboxylic acids. byjus.comwikipedia.org

The reaction with 3-acetyl-2,5-dimethylthiophene and isatin would produce a 2-(2,5-dimethylthiophen-3-yl)quinoline-4-carboxylic acid. byjus.com This method provides a direct route to complex, fused heterocyclic systems that incorporate the thiophene moiety.

Mechanisms of Key Reactions and Stereochemical Considerations

Friedel-Crafts Acylation: The mechanism begins with the reaction between the acyl chloride and the Lewis acid (e.g., AlCl₃), which generates a highly electrophilic, resonance-stabilized acylium ion (R-C≡O⁺). byjus.commasterorganicchemistry.com This ion then attacks the electron-rich 3-position of the 2,5-dimethylthiophene ring in a classic electrophilic aromatic substitution. The methyl groups at the 2- and 5-positions are electron-donating, activating the ring and directing the substitution. A sigma complex (or arenium ion) is formed, which then loses a proton to restore aromaticity, regenerating the Lewis acid catalyst and yielding the aryl ketone. byjus.comsigmaaldrich.com Unlike Friedel-Crafts alkylation, rearrangements of the acylium ion are not observed. masterorganicchemistry.com

McMurry Coupling: The mechanism of the McMurry reaction involves the reductive coupling of two carbonyl groups mediated by low-valent titanium. rsc.org The process is generally understood to occur in two main stages. First, single electron transfer from the titanium species to the carbonyl groups leads to the formation of a pinacol-type intermediate, a titanium-bound 1,2-diolate. wikipedia.orgijcps.com This step is analogous to the pinacol (B44631) coupling reaction. The second stage involves the deoxygenation of this diolate by the highly oxophilic titanium, which forms strong Ti-O bonds (typically yielding titanium dioxide, TiO₂), resulting in the formation of the alkene double bond. wikipedia.orgrsc.org

Pyrazoline Formation (from Chalcone): The synthesis of pyrazolines from chalcones and hydrazines is a classic example of a condensation reaction involving two key mechanistic steps. ijcps.comslideshare.net

Michael Addition: The reaction is typically initiated by the nucleophilic attack of a nitrogen atom from hydrazine onto the β-carbon of the α,β-unsaturated carbonyl system of the chalcone. This 1,4-conjugate addition breaks the π-bond of the alkene and forms a new C-N bond, generating an enolate intermediate. ijcps.commdpi.com

Intramolecular Cyclization and Dehydration: The enolate then undergoes proton transfer. Following this, the second nitrogen atom of the hydrazine derivative attacks the carbonyl carbon in an intramolecular fashion, forming a five-membered ring intermediate (a hydroxyl-pyrazolidine). This intermediate subsequently dehydrates (loses a molecule of water) to form the final, more stable, conjugated 2-pyrazoline ring. slideshare.net

Stereochemical Considerations: When the chalcone and hydrazine are unsymmetrically substituted, the reaction creates a new stereocenter at the C5 position of the pyrazoline ring (and potentially at C4, depending on substitution). acs.orgnih.gov The reaction can lead to a racemic mixture of enantiomers. Enantioselective synthesis can be achieved using chiral catalysts, such as cinchona alkaloid derivatives, which can control the facial selectivity of the initial Michael addition step. rsc.orgnih.gov

Pfitzinger Reaction: The mechanism of the Pfitzinger reaction begins with the base-catalyzed hydrolysis of the amide bond in isatin, leading to the formation of an intermediate keto-amino acid. wikipedia.org This intermediate then reacts with the ketone (3-acetyl-2,5-dimethylthiophene). The amino group of the opened isatin condenses with the ketone's carbonyl group to form an imine, which then tautomerizes to an enamine. The enamine subsequently undergoes an intramolecular cyclization by attacking the keto-acid's carbonyl group. A final dehydration step aromatizes the newly formed ring, yielding the substituted quinoline-4-carboxylic acid. wikipedia.org

Advanced Spectroscopic and Structural Characterization of 2 2,5 Dimethylthiophen 3 Yl Acetic Acid and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, one can deduce the connectivity and chemical environment of each atom.

While an experimental ¹H NMR spectrum for 2-(2,5-Dimethylthiophen-3-yl)acetic acid is not available in the surveyed literature, its features can be reliably predicted. The spectrum is expected to be relatively simple, showing four distinct signals. The carboxylic acid proton (-COOH) would appear as a broad singlet far downfield, typically in the range of 10-13 ppm, and its exact position would be highly dependent on the solvent and concentration.

The thiophene (B33073) ring has a single proton at the C4 position, which would appear as a singlet due to the absence of adjacent protons. Its chemical shift is predicted to be around 6.7-7.0 ppm. The methylene (B1212753) protons (-CH₂-) of the acetic acid group are expected to produce a sharp singlet at approximately 3.7 ppm . The two methyl groups (-CH₃) attached to the thiophene ring at positions 2 and 5 would also be singlets, with predicted chemical shifts in the range of 2.2-2.5 ppm.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| -COOH | 10.0 - 13.0 | broad singlet |

| Thiophene H-4 | ~6.8 | singlet |

| -CH₂- | ~3.7 | singlet |

| 2-CH₃ & 5-CH₃ | ~2.3 | singlet |

The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. For this compound, eight distinct signals are anticipated. The carbonyl carbon (-C=O) of the carboxylic acid is the most deshielded, expected around 170-175 ppm .

The four carbons of the thiophene ring are predicted to appear in the aromatic region (120-145 ppm). Based on data from similar thiophene-3-acetic acid derivatives, the substituted carbons C2, C3, and C5 would have distinct shifts from the protonated C4 carbon researchgate.net. The methylene carbon (-CH₂-) is expected in the range of 30-40 ppm, while the two methyl carbons attached to the ring would be found further upfield, typically between 12-16 ppm.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| -C =O | ~172 |

| Thiophene C -2, C -5 | ~135 - 140 |

| Thiophene C -3 | ~130 - 134 |

| Thiophene C -4 | ~124 |

| -C H₂- | ~35 |

| 2-C H₃, 5-C H₃ | ~14 |

To unambiguously confirm the predicted structure, two-dimensional (2D) NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other. For this molecule, COSY would be of limited use for the core structure since all proton signals are predicted to be singlets, showing no coupling to each other.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would be crucial for confirming the assignments made in the ¹H and ¹³C spectra. Expected correlations would include the thiophene H-4 signal with the C-4 signal, the methylene protons with the methylene carbon, and the methyl protons with the methyl carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most important 2D NMR experiment for confirming the substitution pattern. It shows correlations between protons and carbons that are two or three bonds away. Key expected correlations would include:

The methylene (-CH₂-) protons correlating to the thiophene ring carbons C-3 and C-4, as well as the carbonyl carbon (C=O).

The H-4 proton correlating to carbons C-2, C-3, and C-5.

The methyl protons correlating to their adjacent ring carbons (e.g., 2-CH₃ protons to C-2 and C-3). These correlations would definitively establish the placement of the acetic acid side chain at the C-3 position.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by measuring the vibrations of its bonds. Although experimental spectra for this compound are not documented in the searched sources, the expected absorption bands can be predicted based on its structure.

The most prominent feature in the IR spectrum would be the carboxylic acid functional group. This would give rise to a very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹ and a strong, sharp C=O (carbonyl) stretching band around 1700 cm⁻¹ .

The thiophene ring itself has characteristic vibrations. C-H stretching for the lone aromatic proton would appear just above 3000 cm⁻¹. C=C stretching vibrations within the ring are expected in the 1350-1550 cm⁻¹ region. The C-S stretching vibration is typically weaker and found at lower wavenumbers, often in the 600-850 cm⁻¹ range iosrjournals.org. The aliphatic C-H bonds of the methyl and methylene groups would show stretching vibrations in the 2850-3000 cm⁻¹ region.

Table 3: Predicted Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H stretch | 2500 - 3300 | Broad, Strong |

| Carboxylic Acid | C=O stretch | ~1700 | Sharp, Strong |

| Thiophene/Aliphatic | C-H stretch | 2850 - 3100 | Medium |

| Thiophene | C=C stretch | 1350 - 1550 | Medium-Weak |

| Carboxylic Acid | C-O stretch | 1200 - 1300 | Medium |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of a new compound by providing a highly accurate mass measurement. For this compound, with a molecular formula of C₈H₁₀O₂S, the expected exact mass can be calculated.

Molecular Formula: C₈H₁₀O₂S

Calculated Monoisotopic Mass: 170.04015 Da

In an HRMS experiment (e.g., using ESI, Electrospray Ionization), the compound would be expected to be observed as a protonated molecule [M+H]⁺ at m/z 171.04743 or as a sodium adduct [M+Na]⁺ at m/z 193.02937. The high precision of the measured mass (typically to four or five decimal places) would allow for the unambiguous confirmation of the molecular formula C₈H₁₀O₂S, distinguishing it from other potential formulas with the same nominal mass rsc.org.

X-ray Crystallography of Solid-State Derivatives and Complexes

X-ray crystallography provides definitive proof of a molecule's three-dimensional structure in the solid state. To date, no published crystal structure for this compound or its simple derivatives is available in the searched databases.

However, based on the structures of other carboxylic acids and thiophene derivatives, certain solid-state features can be anticipated. Carboxylic acids frequently crystallize as hydrogen-bonded dimers, where the carboxyl groups of two molecules form a stable eight-membered ring. Research on other thiophene-containing molecules shows that crystal packing is often influenced by various intermolecular interactions, including C-H···π and sometimes π-π stacking, although the latter is not always present frontiersin.org. The planarity of the thiophene ring and the rotational freedom of the acetic acid side chain would be key determinants of the final crystal packing arrangement.

Computational and Theoretical Studies on 2 2,5 Dimethylthiophen 3 Yl Acetic Acid Analogues

Density Functional Theory (DFT) and Ab Initio Calculations

DFT and ab initio methods are cornerstones of modern computational chemistry, used to model the behavior of molecules from first principles. DFT, in particular, has become a popular approach due to its balance of accuracy and computational cost, making it well-suited for studying thiophene (B33073) derivatives. mdpi.com These calculations are used to determine optimized geometries, electronic structures, and various spectroscopic properties. mdpi.com

The electronic properties of thiophene derivatives are central to their reactivity and potential applications. DFT calculations are frequently employed to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap (Egap), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. mdpi.comnih.gov

A large HOMO-LUMO gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small gap suggests the molecule is more reactive. For thiophene derivatives, substitutions on the ring can significantly influence the HOMO and LUMO energy levels and, consequently, the energy gap. jchps.com For instance, studies on various thiophene compounds show that the inclusion of different functional groups alters these electronic parameters, which can be correlated with their biological or material properties. mdpi.comnih.gov The electronic properties for 3-thiophene acetic acid (3-TAA), a close analogue, have been investigated using TD-DFT to understand its reactivity and electronic charge transfer characteristics. nih.gov

Table 1: Example Frontier Molecular Orbital Energies for Thiophene Derivatives Note: The following data is illustrative for related thiophene compounds and not specific to 2-(2,5-Dimethylthiophen-3-yl)acetic acid. Values are typically calculated using methods like DFT/B3LYP.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Method/Basis Set |

|---|---|---|---|---|

| 3-Thiophene Acetic Acid | - | - | Discussed qualitatively | B3LYP/aug-cc-pVTZ nih.gov |

| Thiophene Sulfonamide Deriv. 1 | -6.61 | -1.74 | 4.87 | B3LYP/6-311G(d,p) mdpi.com |

| Thiophene Sulfonamide Deriv. 2 | -6.65 | -2.13 | 4.52 | B3LYP/6-311G(d,p) mdpi.com |

| Thiophene Sulfonamide Deriv. 3 | -6.34 | -2.16 | 4.18 | B3LYP/6-311G(d,p) mdpi.com |

Determining the most stable three-dimensional structure of a molecule is a fundamental step in computational analysis. Geometry optimization calculations, typically performed with DFT methods like B3LYP, are used to find the minimum energy conformation of a molecule. researchgate.netyoutube.com For thiophene derivatives, these calculations provide precise information on bond lengths, bond angles, and dihedral angles. mdpi.comjchps.com

The calculated geometric parameters are often compared with experimental data from techniques like X-ray crystallography to validate the computational method. researchgate.netresearchgate.net For example, studies on thiophene sulfonamide derivatives using the B3LYP/6-311G(d,p) level of theory have shown that calculated bond lengths and angles are in close agreement with experimental values. mdpi.com In a study of 2-(5-methyl-1-benzofuran-3-yl) acetic acid, a related heterocyclic acetic acid, DFT calculations were used to compare the computationally obtained parameters of its monomer and dimer forms. researchgate.net Such analyses for this compound would reveal the preferred orientation of the acetic acid side chain relative to the thiophene ring and the planarity of the molecule.

Table 2: Comparison of Selected Experimental and Calculated Geometrical Parameters for a Thiophene Derivative Note: This table presents example data for thiophene-2,5-diylbis((3-methyl-1H-pyrazol-1-yl)methanone) to illustrate the concept of geometry optimization. researchgate.net

| Parameter | Bond/Angle | Experimental Value | Calculated Value (DFT/B3LYP) |

|---|---|---|---|

| Bond Length | C1–C2 | 1.376(2) Å | 1.383 Å |

| Bond Length | N1–C10 | 1.394(2) Å | 1.413 Å |

| Bond Angle | N1–C10–C1 | 118.68(16)° | 118.64° |

| Bond Angle | O1–C10–C1 | 121.88(16)° | 121.50° |

Computational methods are highly effective in predicting spectroscopic properties, which can aid in the interpretation of experimental spectra. Time-dependent DFT (TD-DFT) is commonly used to calculate electronic transitions, which correspond to UV-Vis absorption spectra. jchps.comresearchgate.net These calculations can predict the absorption wavelengths (λmax) and oscillator strengths of electronic transitions, helping to understand the electronic structure of molecules like thiophene derivatives. researchgate.net

Similarly, nuclear magnetic resonance (NMR) chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. researchgate.net Theoretical predictions of 1H and 13C NMR spectra are valuable for assigning experimental signals and confirming molecular structures. researchgate.netnih.gov For various thiophene derivatives, including 4-(thiophene-3-ylmethoxy)phthalonitrile, calculated chemical shifts and UV-Vis absorption data have shown good agreement with experimental spectra. researchgate.net Such calculations for this compound would be instrumental in confirming its synthesis and characterizing its structure. chemicalbook.com

Table 3: Illustrative Comparison of Experimental and Calculated Spectroscopic Data for a Thiophene Derivative Note: The data below for 4-(thiophene-3-ylmethoxy)phthalonitrile is for illustrative purposes. researchgate.net

| Spectrum | Parameter | Experimental Value | Calculated Value |

|---|---|---|---|

| UV-Vis (in Methanol) | λmax | 297 nm | 291 nm |

| 1H NMR | H (thiophene ring) | 7.15-7.58 ppm | 7.09-7.42 ppm |

| 13C NMR | C (thiophene ring) | 122.9-127.1 ppm | 123.5-128.4 ppm |

Reaction Mechanism Elucidation via Computational Modeling (e.g., transition states, energy profiles)

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions. By calculating the potential energy surface, researchers can identify reactants, products, intermediates, and, crucially, transition states. This allows for the determination of activation energies and reaction pathways. aps.orgamazonaws.com

For thiophene derivatives, computational studies can elucidate the mechanisms of their synthesis and subsequent reactions. The synthesis of thiophene acetic acids often involves steps like acylation followed by rearrangement and hydrolysis. researchgate.netacs.org For example, the synthesis of thiophene-2-acetic acid from 2-acetylthiophene (B1664040) has been studied, and computational modeling could be used to map the energy profile of the oxidation rearrangement step. researchgate.net

Furthermore, computational studies on the fragmentation pathways of thiophene cations have been performed using high-level methods to elucidate detailed mechanisms for various reaction channels. researchgate.net For reactions like the Gewald synthesis, a common method for preparing substituted 2-aminothiophenes, computational modeling can clarify the sequence of bond formations and the role of catalysts. nih.govmdpi.com Applying these methods to the synthesis of this compound would provide valuable insights into optimizing reaction conditions and understanding potential side reactions.

Molecular Dynamics Simulations for Supramolecular Interactions (if relevant)

While DFT calculations are excellent for studying individual molecules, molecular dynamics (MD) simulations are used to investigate the behavior of molecules over time, particularly their interactions with their environment. youtube.com MD simulations can model systems containing many molecules, such as a solute in a solvent or molecules forming a crystal lattice, providing insights into supramolecular chemistry. nih.govacs.org

For a compound like this compound, MD simulations could be relevant for understanding its behavior in solution or in the solid state. Simulations can reveal how molecules of the acetic acid interact with each other, for instance, through hydrogen bonding between the carboxylic acid groups to form dimers. nih.govresearchgate.net They can also model interactions with solvent molecules, which is crucial for understanding solubility and crystallization processes. amazonaws.com Studies on thiophene in ionic liquids, for example, have used MD simulations to determine radial distribution functions (RDFs), which describe how the molecules arrange themselves relative to one another. nih.gov Such simulations could also be used to study the interaction of thiophene acetic acid analogues with biological macromolecules, like enzymes, to understand their potential pharmacological activity. nih.govnih.gov

Applications of 2 2,5 Dimethylthiophen 3 Yl Acetic Acid in Advanced Materials and Supramolecular Chemistry

Role as a Building Block in Organic Electronic Materials

The utility of a molecule as a building block in organic electronic materials is fundamentally tied to its inherent electronic and structural properties. Thiophene-based compounds are of significant interest in this field due to the electron-rich nature of the thiophene (B33073) ring, which facilitates charge transport and allows for tuning of electronic energy levels.

Scaffolds for Fluorescent Dyes and Laser Dyes

The core structure of 2-(2,5-dimethylthiophen-3-yl)acetic acid contains the 2,5-dimethylthiophene (B1293386) unit, a scaffold that can be found in certain classes of dyes. Thiophene-based azo dyes, for example, are a significant class of colorants. sapub.org The electronic properties of the thiophene ring can be modulated by substituents to control the absorption and emission characteristics of the resulting dye.

While there is no direct evidence of this compound being used in fluorescent or laser dyes, related structures have shown promise. For example, a laser dye incorporating a 2,5-dimethyl-furan (B31954) -3-yl moiety has been synthesized and studied for its photophysical properties. researchgate.net This suggests that heterocyclic systems with similar substitution patterns can be effective chromophores. The development of a fluorescent dye from this compound would likely involve further chemical modification to create a more extended π-conjugated system, a common feature of fluorescent molecules.

Ligand in Coordination Chemistry

The carboxylic acid group of this compound makes it a potential ligand for coordinating to metal ions. Carboxylate ligands are versatile in coordination chemistry, capable of binding to metals in various modes (monodentate, bidentate, bridging), leading to the formation of diverse metal complexes and coordination polymers. nih.gov

Synthesis of Metal Complexes and Organometallic Compounds

Metal complexes of ligands containing both a carboxylate group and a sulfur-containing heterocycle can exhibit interesting structural and electronic properties. The carboxylate group typically binds to metal ions, while the thiophene sulfur atom could potentially act as a secondary coordination site, leading to chelation. ekb.eg However, a review of the scientific literature did not yield specific examples of metal complexes or organometallic compounds synthesized from the 2-(2,5-dimethylthiophen-3-yl)acetate ligand. The study of coordination compounds with related ligands, such as naphthalene-based acetic acids, is more prevalent. nih.gov

Exploration of Metal-Organic Frameworks (MOFs) (if applicable)

Metal-Organic Frameworks (MOFs) are porous crystalline materials constructed from metal nodes and organic linkers. Typically, polytopic linkers (e.g., dicarboxylic or tricarboxylic acids) are required to build extended, porous 3D structures. Since this compound is a monotopic ligand (possessing only one carboxylic acid group), it is generally not suitable as a primary building block for creating stable, porous MOFs.

However, it could potentially be used as a modulator in MOF synthesis to control crystal growth or to functionalize the pores of a pre-existing framework. Thiol and thioether-based ligands, as well as those with carboxylic acid groups, have been successfully incorporated into MOFs, sometimes conferring specific properties like enhanced affinity for certain guest molecules or catalytic activity. rsc.orgchemscene.com MOFs containing linkers with aliphatic chains and carboxylic acid groups have also been studied. mdpi.com While the potential exists, there are currently no published reports on the use of this compound in the synthesis or modification of MOFs.

Supramolecular Assembly and Self-Organizing Systems (if applicable)

Supramolecular assembly relies on non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces, to create organized structures. The this compound molecule possesses features conducive to such interactions. The carboxylic acid group is a strong hydrogen bond donor and acceptor, capable of forming dimers or extended chains. The aromatic thiophene ring can participate in π-π stacking interactions.

Despite these structural features, there is no specific research in the available literature that describes the use of this compound in the design of supramolecular assemblies or self-organizing systems.

Future Research Directions and Challenges in the Study of 2 2,5 Dimethylthiophen 3 Yl Acetic Acid

Development of Novel Synthetic Routes with Enhanced Sustainability

A primary challenge in the broader field of chemical synthesis is the development of processes that are both efficient and environmentally benign. For 2-(2,5-dimethylthiophen-3-yl)acetic acid, future research should prioritize moving away from traditional multi-step syntheses that often rely on hazardous reagents and generate significant waste. The focus is shifting towards "green chemistry" principles.

| Synthetic Strategy | Potential Advantages | Key Research Challenges |

|---|---|---|

| One-Pot Multicomponent Reactions (MCRs) | Reduced number of synthetic steps, less waste, higher overall efficiency. nih.gov | Achieving high regioselectivity; optimizing reaction conditions for the specific substrates. |

| Metal-Free Catalysis | Avoids toxic and expensive metal catalysts, aligns with green chemistry principles. nih.gov | Developing new catalysts with high activity and selectivity for thiophene (B33073) synthesis. |

| Flow Chemistry | Enhanced safety and control, easier scalability, potential for higher yields. | Designing and optimizing microreactor setups for the specific reaction pathway. |

| Bio-catalysis | Use of enzymes for high selectivity under mild conditions, highly sustainable. | Identifying or engineering enzymes capable of constructing the substituted thiophene ring. |

Exploration of Untapped Reactivity and Cascade Reactions

The thiophene ring is known to readily undergo electrophilic aromatic substitution, a reactivity that is more pronounced than in benzene (B151609). nih.gov However, the full reactive potential of this compound remains largely untapped. Future work should focus on exploring its utility in complex chemical transformations, particularly cascade reactions.

Cascade reactions, where multiple chemical bonds are formed in a single synthetic operation, offer a powerful strategy for rapidly building molecular complexity. A key research direction is to design novel cascade sequences that utilize both the thiophene core and the acetic acid side chain. For example, a [3+2] cascade cyclization involving a derivative of the thiophene ring could lead to the synthesis of novel polycyclic heteroaromatic compounds. rsc.org Furthermore, the carboxylic acid group serves as a versatile handle for a variety of transformations, including amidation, esterification, or reduction, which could be integrated into a cascade sequence. A significant challenge is to achieve chemoselectivity, controlling which part of the molecule reacts in a predictable manner, especially when multiple reactive sites are present.

| Reaction Type | Description | Potential Outcome |

|---|---|---|

| Cascade Cyclizations | A sequence of intramolecular reactions to rapidly build complex polycyclic systems. | Novel fused thiophene-based heterocycles with unique electronic and steric properties. |

| Directed C-H Functionalization | Using the acetic acid group to direct the selective functionalization of C-H bonds on the thiophene ring. | Efficient synthesis of highly substituted thiophene derivatives without pre-functionalization. |

| Cross-Coupling Reactions | Palladium or nickel-catalyzed reactions to form new carbon-carbon or carbon-heteroatom bonds at specific positions. | Conjugated materials, complex molecular architectures for medicinal chemistry. |

| Photoredox Catalysis | Using light to drive novel bond-forming reactions under mild conditions. | Access to unique reactive intermediates and reaction pathways not possible with thermal methods. |

Design of Advanced Functional Materials Based on the Thiophene Core

Thiophene-based molecules are fundamental components in the field of materials science, particularly for organic electronics. ijprajournal.com Thiophene-3-acetic acid, for instance, has been used as a monomer to synthesize water-soluble conductive polymers and nanowires. rsc.orgresearchgate.net this compound is an attractive candidate for creating next-generation functional materials.

The two methyl groups on the thiophene ring can enhance the solubility of resulting polymers in organic solvents, improving their processability for device fabrication. The acetic acid group provides a versatile anchor point for further functionalization, allowing for the tuning of electronic properties or for attachment to surfaces. A major area of future research is the polymerization of this monomer to create novel polythiophenes. The specific substitution pattern is expected to influence the polymer's conformation and packing, which in turn dictates its electronic properties, such as conductivity and photoluminescence. Challenges include controlling the polymerization to achieve high molecular weight and regioregularity, which are crucial for optimal performance in applications like organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. acs.orgwiley.com

| Material Type | Potential Application | Key Research Challenges |

|---|---|---|

| Conductive Polymers | Organic electronics, sensors, antistatic coatings. | Achieving high conductivity and stability; controlling polymer regioregularity. |

| Organic Semiconductors | Organic field-effect transistors (OFETs), organic photovoltaics (OPVs). | Tuning the HOMO/LUMO energy levels for efficient charge transport and light absorption. |

| Fluorescent Materials | Organic light-emitting diodes (OLEDs), bio-imaging probes. | Achieving high quantum yields and color purity; ensuring photostability. |

| Self-Assembled Monolayers | Surface modification, biosensors, molecular electronics. | Controlling molecular packing and orientation on various substrates. |

Deeper Theoretical Insights into Structure-Property Relationships

To guide the rational design of new synthetic routes and materials, a deep understanding of the molecule's fundamental properties is essential. Computational chemistry provides powerful tools to investigate the structure-property relationships of this compound at the molecular level.

Future research should employ high-level theoretical methods, such as Density Functional Theory (DFT), to model its geometric and electronic structure. researchgate.netnih.gov Such calculations can predict key parameters like bond lengths, bond angles, and charge distribution, offering insights into the molecule's stability and reactivity. researchgate.net Time-dependent DFT (TD-DFT) can be used to predict its electronic absorption and emission spectra, which is crucial for designing optical materials. nih.gov Furthermore, computational tools like Hirshfeld surface analysis and Fukui function analysis can identify reactive sites for electrophilic and nucleophilic attack, guiding the development of the novel reactions discussed in section 8.2. nih.govnih.govresearchgate.net A significant challenge is to develop computational models that can accurately predict the properties of larger systems, such as polymers or molecular aggregates, to bridge the gap between single-molecule properties and bulk material performance. acs.org

| Computational Method | Information Provided | Application in Research |

|---|---|---|

| Density Functional Theory (DFT) | Optimized geometry, electronic structure (HOMO/LUMO), reaction energies. researchgate.netnih.gov | Predicting stability, reactivity, and fundamental electronic properties. |

| Time-Dependent DFT (TD-DFT) | Excited state energies, UV-Vis absorption spectra. nih.gov | Designing molecules for optical applications (e.g., dyes, OLEDs). |

| Fukui Function / Hirshfeld Analysis | Identification of local reactive sites within the molecule. nih.govresearchgate.net | Guiding synthetic strategies by predicting sites for electrophilic/nucleophilic attack. |

| Molecular Dynamics (MD) Simulations | Conformational dynamics, intermolecular interactions, polymer chain packing. | Predicting the bulk morphology and properties of materials derived from the molecule. |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2-(5-Acetylthiophen-3-yl)acetic acid |

| Benzene |

| Thiophene-3-acetic acid |

Q & A

Basic Synthesis and Characterization

Q: What are the optimal synthetic routes for 2-(2,5-Dimethylthiophen-3-yl)acetic acid, and how can purity be validated? A: The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, thiophene derivatives are often functionalized using acetic acid precursors under acidic or basic conditions. A common approach involves reacting 2,5-dimethylthiophene-3-carbaldehyde with malonic acid via a Knoevenagel condensation, followed by decarboxylation . Purity validation requires a combination of techniques:

- HPLC (High-Performance Liquid Chromatography) for quantitative impurity analysis.

- NMR (¹H/¹³C) to confirm structural integrity, focusing on methyl group signals (δ 2.2–2.5 ppm for thiophene-CH₃) and the acetic acid moiety (δ 3.5–3.7 ppm for -CH₂- and δ 12–13 ppm for -COOH) .

- Mass Spectrometry (ESI-MS or GC-MS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 184.06 for C₈H₁₀O₂S) .

Advanced Reaction Mechanisms

Q: How do substituent positions on the thiophene ring influence reaction kinetics in derivative synthesis? A: Substituent effects are critical in electrophilic aromatic substitution (EAS) and cyclization reactions. The 2,5-dimethyl groups on the thiophene ring act as electron-donating groups, directing incoming electrophiles to the 3-position. Computational studies (DFT) show that steric hindrance from methyl groups reduces reactivity at adjacent positions, favoring regioselective functionalization at the 3-site . Kinetic studies using UV-Vis spectroscopy or stopped-flow methods can quantify activation energies for reactions like iodination or sulfonation .

Biological Activity and Structure-Activity Relationships (SAR)

Q: What methodological approaches are used to evaluate the antimicrobial activity of thiophene-acetic acid derivatives? A: SAR studies involve synthesizing analogs with varied substituents (e.g., methoxy, halogens) and testing against bacterial/fungal strains (e.g., S. aureus, C. albicans) via:

- Broth Microdilution Assays to determine MIC (Minimum Inhibitory Concentration) values.

- Molecular Docking to predict interactions with target enzymes (e.g., fungal CYP51 or bacterial dihydrofolate reductase) .

- Data Interpretation : Methyl groups at 2,5-positions enhance lipophilicity, improving membrane permeability, while electron-withdrawing groups at the 3-position may disrupt enzymatic binding .

Analytical Contradictions in Spectral Data

Q: How can conflicting NMR or IR data for this compound be resolved? A: Discrepancies often arise from solvent effects, tautomerism, or impurities. For example:

- NMR Solvent Shifts : DMSO-d₆ may cause acetic acid proton broadening (δ 12–13 ppm) due to hydrogen bonding, while CDCl₃ yields sharper peaks .

- IR Absorptions : Conflicting -COOH stretches (~1700 cm⁻¹) can result from partial dimerization. FT-IR in KBr pellets under anhydrous conditions improves reproducibility .

- Validation : Cross-reference with high-resolution crystallographic data (e.g., CCDC entries) or compare with PubChem spectra (CID 3055286) .

Stability and Degradation Under Experimental Conditions

Q: What conditions accelerate decomposition of this compound, and how is stability monitored? A: The compound is sensitive to:

- Oxidative Degradation : Exposure to light or O₂ generates sulfoxide byproducts (detectable via LC-MS). Storage under argon in amber vials is recommended .

- Thermal Decomposition : TGA (Thermogravimetric Analysis) shows decomposition >200°C. For kinetic studies, use accelerated stability testing (40°C/75% RH) with HPLC tracking .

- pH Sensitivity : Degrades rapidly in alkaline conditions (pH >9) via ester hydrolysis. Buffered solutions (pH 4–6) enhance shelf life .

Computational Modeling for Reactivity Prediction

Q: Which computational tools are effective for predicting electrophilic substitution sites or tautomeric forms? A:

- DFT Calculations (Gaussian, ORCA): Optimize geometry at the B3LYP/6-31G(d) level to map electrostatic potential surfaces (EPS) and identify nucleophilic/electrophilic sites .

- Molecular Dynamics (MD) : Simulate solvation effects (e.g., water vs. DMSO) on tautomeric equilibria between keto and enol forms .

- Software : Use Schrödinger Suite or AutoDock Vina for docking studies against biological targets .

Methodological Challenges in Scaling Up Synthesis

Q: What are key considerations for transitioning from milligram to gram-scale synthesis? A:

- Purification : Replace column chromatography with recrystallization (e.g., ethanol/water mixtures) or fractional distillation .

- Reaction Optimization : Use flow chemistry to improve heat/mass transfer and reduce side reactions (e.g., dimerization) .

- Yield Tracking : Design of Experiments (DoE) with variables like temperature, catalyst loading, and solvent polarity to identify robust conditions .

Ecotoxicological Profiling

Q: How can researchers assess the environmental impact of this compound during disposal? A: Follow OECD guidelines for:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.